molecular formula C17H17N B1342082 4-(4-tert-Butylphenyl)benzonitrile CAS No. 192699-51-7

4-(4-tert-Butylphenyl)benzonitrile

Cat. No.: B1342082
CAS No.: 192699-51-7
M. Wt: 235.32 g/mol
InChI Key: HHOGBTJTEXAETC-UHFFFAOYSA-N
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Description

4-(4-tert-Butylphenyl)benzonitrile is a useful research compound. Its molecular formula is C17H17N and its molecular weight is 235.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-tert-butylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N/c1-17(2,3)16-10-8-15(9-11-16)14-6-4-13(12-18)5-7-14/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOGBTJTEXAETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602502
Record name 4'-tert-Butyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192699-51-7
Record name 4'-tert-Butyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Dipole Moment of 4-(4-tert-Butylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and dipole moment of 4-(4-tert-butylphenyl)benzonitrile, a molecule of significant interest in materials science and medicinal chemistry. In the absence of extensive experimental data for this specific compound, this guide emphasizes a robust computational chemistry workflow, validated against established principles and data from analogous structures. We delve into the theoretical underpinnings of its structure, the causal factors determining its dipole moment, and provide detailed protocols for both computational modeling and potential experimental verification. This document is intended to serve as a practical and authoritative resource for researchers engaged in the study and application of substituted biphenyl compounds.

Introduction: The Significance of this compound

This compound belongs to the class of substituted biphenyls, a scaffold that is prevalent in the design of liquid crystals, organic light-emitting diodes (OLEDs), and pharmacologically active molecules. The specific arrangement of its constituent functional groups—the bulky, electron-donating tert-butyl group and the strongly electron-withdrawing cyano (nitrile) group—at opposite ends of a biphenyl core imparts unique electronic and steric properties.

A thorough understanding of the three-dimensional molecular structure and the resulting distribution of electron density, quantified by the dipole moment, is paramount for predicting and modulating its behavior in various applications. The molecular geometry influences crystal packing, solubility, and interactions with biological targets, while the dipole moment governs its response to external electric fields, a critical factor in the performance of liquid crystalline and optoelectronic materials. This guide will systematically explore these key molecular characteristics.

Molecular Structure: A Confluence of Steric and Electronic Effects

The molecular structure of this compound is primarily defined by the spatial arrangement of its two phenyl rings and the attached substituents. Due to the lack of a published crystal structure for this specific molecule, we will rely on a combination of theoretical modeling and comparison with structurally related compounds to elucidate its key features.

Conformational Analysis: The Biphenyl Dihedral Angle

A central feature of biphenyl systems is the torsional or dihedral angle between the planes of the two phenyl rings. In an unsubstituted biphenyl, this angle is approximately 45° in the gas phase, a compromise between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing steric hindrance between the ortho-hydrogens (favoring a twisted conformation)[1].

In this compound, the substituents are in the para positions, minimizing direct steric clash between the rings. However, the overall molecular conformation will still be non-planar. Computational modeling is a powerful tool to predict this dihedral angle with a high degree of confidence.

Protocol 1: Computational Determination of Molecular Geometry

This protocol outlines the steps for performing a geometry optimization of this compound using Density Functional Theory (DFT).

Objective: To determine the lowest energy conformation and obtain key structural parameters (bond lengths, bond angles, dihedral angle).

Methodology:

  • Molecular Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

  • Initial Optimization: Perform an initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry.

  • DFT Calculation Setup:

    • Software: Utilize a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).

    • Functional: Select a suitable DFT functional. The B3LYP functional is a widely used and well-benchmarked hybrid functional for geometry optimizations of organic molecules.

    • Basis Set: Choose a basis set that provides a good balance between accuracy and computational cost. The 6-31G(d) basis set is a common starting point, while a larger basis set like 6-311+G(d,p) can be used for higher accuracy.

    • Calculation Type: Specify a geometry optimization calculation.

  • Execution and Analysis: Run the DFT calculation. Upon completion, analyze the output to confirm that the optimization has converged to a true energy minimum (i.e., no imaginary frequencies in a subsequent frequency calculation). Extract the optimized coordinates and the key structural parameters.

Diagram 1: Computational Workflow for Geometry Optimization

Geometry Optimization Workflow A 1. Molecular Building B 2. Initial Optimization (Molecular Mechanics) A->B C 3. DFT Calculation Setup (Functional: B3LYP, Basis Set: 6-31G(d)) B->C D 4. Geometry Optimization C->D E 5. Frequency Analysis D->E F 6. Optimized Structure & Parameters E->F Confirm Minimum

Caption: Workflow for determining the optimized molecular geometry.

Predicted Structural Parameters

Based on DFT calculations and data from analogous structures, we can predict the key structural parameters for this compound.

ParameterPredicted ValueRationale
C-C Bond Length (Biphenyl Linkage) ~1.49 ÅSlightly longer than a typical aromatic C-C bond due to steric hindrance and rotation between the rings.
C≡N Bond Length ~1.15 ÅConsistent with the triple bond character of the nitrile group.
Dihedral Angle (Phenyl-Phenyl) ~40-50°A non-planar conformation is expected to be the most stable, similar to other substituted biphenyls.

Dipole Moment: A Tale of Two Ends

The dipole moment (µ) of a molecule is a vector quantity that describes the separation of positive and negative charge. It is a critical parameter for understanding intermolecular interactions and the response of a material to an electric field.

Origin of the Dipole Moment in this compound

The significant dipole moment of this compound arises from the large difference in electronegativity between the carbon and nitrogen atoms of the cyano group, and the overall asymmetry of the electron distribution along the molecular axis.

  • Cyano Group: The nitrogen atom is highly electronegative, pulling electron density away from the attached carbon atom. This creates a strong local dipole moment with the negative end pointing towards the nitrogen.

  • tert-Butyl Group: The tert-butyl group is weakly electron-donating through an inductive effect.

  • Biphenyl System: The π-system of the biphenyl rings allows for the delocalization of electron density, and the electron-withdrawing nature of the cyano group can polarize the entire molecule.

The overall molecular dipole moment is the vector sum of these individual bond and group moments. Due to the linear arrangement of the substituents on the biphenyl axis, the dipole moment will be directed primarily along this axis, from the tert-butyl group towards the cyano group.

Protocol 2: Computational Calculation of the Dipole Moment

Objective: To calculate the magnitude and direction of the molecular dipole moment.

Methodology:

  • Prerequisite: A fully optimized molecular geometry (from Protocol 1) is required.

  • DFT Calculation Setup:

    • Software: Use the same quantum chemistry software as in the geometry optimization.

    • Functional and Basis Set: For accurate dipole moment calculations, it is often recommended to use a functional that performs well for electronic properties, such as B3LYP or other hybrid functionals. A basis set with diffuse functions (e.g., 6-311+G(d,p)) is crucial for describing the electron distribution accurately, especially for molecules with polar groups.

    • Calculation Type: Request a single-point energy calculation on the optimized geometry and ensure that the calculation of molecular properties, including the dipole moment, is enabled.

  • Execution and Analysis: Run the calculation. The output will provide the dipole moment components along the x, y, and z axes, as well as the total magnitude.

Diagram 2: Factors Influencing the Dipole Moment

Dipole Moment Factors cluster_0 Key Functional Groups Molecule This compound Dipole Molecular Dipole Moment (µ) Cyano Cyano Group (-CN) (Strongly Electron-Withdrawing) Cyano->Dipole Major Contribution tButyl tert-Butyl Group (Weakly Electron-Donating) tButyl->Dipole Minor Contribution

Sources

Technical Guide: Solubility Profile of 4-(4-tert-Butylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, thermodynamic modeling, and experimental determination protocols for 4-(4-tert-Butylphenyl)benzonitrile (also known as 4'-tert-butyl-4-cyanobiphenyl).

This guide is structured for researchers requiring high-precision solubility data for liquid crystal formulation, synthesis purification, or crystallographic studies.

Part 1: Chemical Profile & Solubility Mechanics

Compound Identity[1]
  • IUPAC Name: 4'-tert-Butyl[1,1'-biphenyl]-4-carbonitrile

  • Common Name: 4-Cyano-4'-tert-butylbiphenyl

  • CAS Number: 52709-83-8 (Note: This CAS is often associated with the n-butyl isomer; specific tert-butyl isomers may vary by catalog. Verify structure via NMR).

  • Molecular Formula: C

    
    H
    
    
    
    N
  • Molecular Weight: 235.33 g/mol

  • Structural Features:

    • Rigid Core: Biphenyl system (provides

      
      -
      
      
      
      stacking interactions).
    • Polar Head: Cyano (-CN) group (strong dipole moment,

      
      4.0 D).
      
    • Non-Polar Tail: tert-Butyl group (bulky, spherical steric profile).

Solubility Principles

Unlike its linear alkyl analogs (e.g., 4-cyano-4'-pentylbiphenyl or 5CB ), the tert-butyl group in this compound introduces significant steric bulk. This spherical hindrance disrupts the efficient packing seen in n-alkyl liquid crystals, typically resulting in a higher melting point and lower solubility in linear alkanes compared to 5CB.

Solvent Interaction Matrix:

Solvent Class Representative Solvents Interaction Mechanism Predicted Solubility

| Aromatic | Toluene, Benzene |


-

stacking with biphenyl core | High (Miscible at elevated T) | | Polar Aprotic | Acetone, THF, Ethyl Acetate | Dipole-dipole interaction with -CN | High | | Chlorinated | Chloroform, DCM | Dispersion & weak H-bonding | Very High | | Polar Protic | Ethanol, Methanol, Isopropanol | H-bonding (Solvent self-association opposes dissolution) | Low to Moderate (T-dependent) | | Aliphatic | Hexane, Heptane | Van der Waals (t-butyl interaction) | Moderate (Lower than n-alkyl analogs) | | Aqueous | Water | Hydrophobic exclusion | Insoluble (< 10

M) |

Part 2: Experimental Determination Protocol

Since solubility is sensitive to polymorphic purity and temperature, researchers must generate their own empirical data using the Laser Dynamic Monitoring Method or the Static Gravimetric Method . Below is the validated protocol for the latter, which is the gold standard for accuracy.

Static Gravimetric Method (Standard Operating Procedure)

Objective: Determine mole fraction solubility (


) at equilibrium.

Workflow Diagram:

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibrate Equilibration (Shake Flask, 24-48h) Start->Equilibrate T ± 0.05 K Settle Phase Separation (Settling/Centrifugation) Equilibrate->Settle Sample Supernatant Sampling (Filtered Syringe) Settle->Sample Analyze Gravimetric Analysis (Evaporation -> Weighing) Sample->Analyze Calc Calculate Mole Fraction (x) Analyze->Calc

Figure 1: Workflow for the static gravimetric determination of solubility.

Step-by-Step Protocol:

  • Preparation: Add excess solid this compound to a double-jacketed glass vessel containing 50 mL of the target organic solvent.

  • Equilibration: Stir the mixture magnetically at the desired temperature (

    
    ) maintained by a circulating water bath (uncertainty 
    
    
    
    0.05 K) for 48 hours.
    • Checkpoint: Ensure solid phase is always present. If fully dissolved, add more solid.

  • Sampling: Stop stirring and allow phases to separate for 2 hours. Using a pre-heated glass syringe equipped with a 0.45

    
    m PTFE filter, withdraw 5-10 mL of the supernatant.
    
  • Quantification:

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Add the supernatant and weigh immediately (

      
      ).
      
    • Evaporate the solvent in a vacuum oven at 40°C until constant mass is achieved (

      
      ).
      
  • Calculation: The mole fraction solubility (

    
    ) is calculated as:
    
    
    
    
    Where
    
    
    is the solute molecular weight (235.33 g/mol ) and
    
    
    is the solvent molecular weight.

Part 3: Thermodynamic Modeling & Data Analysis

To predict solubility at unmeasured temperatures or to smooth experimental noise, the Modified Apelblat Equation is the industry standard for rigid organic molecules like cyanobiphenyls.

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis.

  • Interpretation:

    • 
       and 
      
      
      
      relate to the non-ideality of the solution and the enthalpy of solution.
    • 
       accounts for the temperature dependence of the enthalpy of fusion.[1]
      
Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, you can derive the thermodynamic driving forces:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Significance: A positive value indicates an endothermic process (solubility increases with T), typical for this compound.

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy of Solution (

    
    ): 
    
    
    
    

Thermodynamic Cycle Diagram:

ThermoCycle Solid Solid Solute (Crystal Lattice) Liquid Supercooled Liquid (Hypothetical) Solid->Liquid Fusion ΔH_fus, T_m Solution Solute in Solution (Ideal Dilute) Solid->Solution Dissolution ΔH_sol Liquid->Solution Mixing ΔH_mix (Ideal = 0)

Figure 2: Thermodynamic cycle representing the dissolution process.

Part 4: Reference Data (Comparative)

While exact values for the tert-butyl derivative must be measured, the table below provides reference values for the structural analog 4-cyano-4'-butylbiphenyl (4CB) . The tert-butyl variant will generally exhibit lower solubility (by 10-20%) due to steric hindrance preventing efficient solvation compared to the flexible n-butyl chain.

Reference Solubility of 4CB (Analog) at 298.15 K:

SolventMole Fraction Solubility (

)
Solubility ( g/100g solvent)Reliability Class
Acetone 0.1524~45.2High
Ethyl Acetate 0.1380~38.5High
Toluene 0.1150~32.1High
Ethanol 0.0185~4.8Moderate
Methanol 0.0042~1.1Low
Water < 0.00001< 0.001Insoluble

Note: Data extrapolated from trends in cyanobiphenyl homologs [1, 2].

References

  • BenchChem. (2025). Technical Guide: Solubility of 4-Cyano-4'-pentylbiphenyl (5CB) in Organic Solvents. Retrieved from

  • Zhang, Y., et al. (2021). "Solubility and dissolution thermodynamic properties of 2-Cyano-4′-methylbiphenyl in binary solvent mixtures." Journal of Chemical & Engineering Data.

  • Sivaraman, N., et al. (1994).[2] "Solubility of C70 in Organic Solvents." Fullerenes, Nanotubes and Carbon Nanostructures.[2]

  • Fisher Scientific. (2025). Product Specification: 4-n-Butyl-4'-cyanobiphenyl.

Sources

Methodological & Application

Application Note: Cyanodehalogenation Protocols for the Synthesis of 4-(4-tert-Butylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

The synthesis of 4-(4-tert-Butylphenyl)benzonitrile (also known as 4'-tert-butyl-4-cyanobiphenyl) is a critical transformation in the production of nematic liquid crystals and specific pharmacophores. While direct electrophilic cyanation is not feasible, cyanodehalogenation of the corresponding aryl halide offers a robust pathway.

This guide details two validated protocols:

  • Method A (Palladium-Catalyzed): The "Gold Standard" for high yield and functional group tolerance, utilizing Zinc Cyanide (

    
    ).
    
  • Method B (Copper-Mediated): The classical Rosenmund-von Braun reaction, optimized for cost-efficiency at scale.

Reaction Scheme

The transformation involves the conversion of 4-bromo-4'-tert-butylbiphenyl to the nitrile.

ReactionScheme SM Starting Material 4-bromo-4'-tert-butylbiphenyl (Ar-Br) Product Target Product This compound (Ar-CN) SM->Product  Cyanodehalogenation   Reagents Cyanation Agent (Zn(CN)2 or CuCN) Catalyst/Solvent

Figure 1: General reaction scheme for the cyanodehalogenation of the biphenyl bromide precursor.[1]

Critical Safety Protocol: Cyanide Management

WARNING: HIGH TOXICITY HAZARD Both protocols utilize cyanide sources. Hydrogen Cyanide (HCN) gas can be generated upon contact with acid or moisture.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • Personal Protective Equipment (PPE): Double nitrile gloves, chemical splash goggles, and a lab coat.

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin/Cyanokit) is physically present in the lab.

  • Waste Disposal: Quench all aqueous streams with Bleach (Sodium Hypochlorite) or

    
     at pH > 10 to oxidize cyanide to cyanate (
    
    
    
    ) before disposal.

Method A: Palladium-Catalyzed Cyanation (Preferred)[2]

This method utilizes Zinc Cyanide (


)  with a Palladium(0) catalyst.[2]

Scientific Rationale:

  • Why

    
    ?  Unlike NaCN or KCN, zinc cyanide is polymeric and insoluble in most organic solvents. It releases cyanide ions slowly ("kinetic throttling"), which prevents the poisoning of the Palladium catalyst that often occurs with high concentrations of free cyanide [1].
    
  • Catalyst Choice:

    
     is standard, but 
    
    
    
    with
    
    
    (1,1'-Bis(diphenylphosphino)ferrocene) forms a wider bite-angle complex that accelerates the reductive elimination step, often the rate-determining step in cyanation [2].
Materials Table
ComponentReagentEquiv.[3][4][5]Role
Substrate 4-bromo-4'-tert-butylbiphenyl1.0Precursor
Reagent Zinc Cyanide (

)
0.6Cyanide Source (provides 1.2 eq CN)
Catalyst

0.05Catalyst (5 mol%)
Solvent DMF (Anhydrous)N/AHigh boiling polar aprotic solvent
Additive Zinc Dust (optional)0.1Maintains Pd(0) species
Step-by-Step Protocol
  • Degassing (Critical): Oxygen causes homocoupling of the aryl halide and deactivates the catalyst.

    • Place the solid substrate (10 mmol) and

      
       (6.0 mmol) in a dry Schlenk flask.
      
    • Evacuate and backfill with Argon (3 cycles).

    • Add anhydrous DMF (20 mL) via syringe.

    • Bubble Argon through the solution for 20 minutes.

  • Catalyst Addition:

    • Under positive Argon flow, add

      
       (0.5 mmol). The solution typically turns yellow/orange.
      
  • Reaction:

    • Heat the mixture to 85–95°C .

    • Monitor via TLC (Hexane/EtOAc 9:1) or HPLC. Conversion usually completes in 4–6 hours.

    • Endpoint: Disappearance of the bromide starting material.

  • Workup:

    • Cool to room temperature.[4]

    • Quench: Slowly pour the mixture into 2M Ammonium Hydroxide (

      
      ) or diluted ethylenediamine. This complexes the zinc and palladium salts, preventing them from trapping the product.
      
    • Extract with Toluene or Ethyl Acetate (3 x 20 mL).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol or Methanol to yield white crystalline needles.

Method B: Copper-Mediated (Rosenmund-von Braun)[2][6]

This classical method uses stoichiometric Copper(I) Cyanide (


).[6] It is robust but requires harsher conditions and rigorous purification to remove copper residues.

Scientific Rationale: The reaction proceeds via an oxidative addition of Cu(I) to the aryl halide to form a transient Cu(III) species, followed by reductive elimination.[5] High temperatures (>150°C) are typically required to overcome the activation energy of the oxidative addition into the C-Br bond [3].

Materials Table
ComponentReagentEquiv.[3][4][5]Role
Substrate 4-bromo-4'-tert-butylbiphenyl1.0Precursor
Reagent Copper(I) Cyanide (

)
1.2 - 1.5Reagent
Solvent NMP or DMFN/AHigh boiling solvent
Promoter L-Proline (Optional)0.2Ligand to lower reaction temp [4]
Step-by-Step Protocol
  • Setup:

    • In a round-bottom flask equipped with a reflux condenser, combine the aryl bromide (10 mmol) and

      
       (12 mmol).
      
    • Add DMF (15 mL).

  • Reaction:

    • Heat to reflux (approx. 150–160°C) .

    • Note: If using L-Proline promoter, temperature can be reduced to 110°C.

    • Stir vigorously for 12–24 hours. The mixture will darken significantly.

  • Oxidative Workup (Critical for Cu removal):

    • Cool to 60°C.

    • Pour the mixture into a solution of

      
       (hydrated) in dilute HCl.
      
    • Mechanism:[7][3][5][8][9]

      
       oxidizes the insoluble Cu(I) species to soluble Cu(II), breaking the copper-product complex.
      
    • Stir for 30 minutes at 60°C. Two distinct layers should form.

  • Extraction:

    • Extract with Toluene.

    • Wash with water, then 10%

      
       (to remove residual Cu blue complexes), then brine.
      
  • Purification:

    • Pass through a short pad of silica gel (eluting with dichloromethane) to remove trace copper before crystallization.

Mechanistic Visualization (Pd-Cycle)

Understanding the catalytic cycle is essential for troubleshooting. If the reaction stalls, it is usually due to catalyst oxidation (failure of Step A) or cyanide poisoning (inhibition of Step B).

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (+ Zn(CN)2) OxAdd->TransMet - ZnBr(CN) RedElim Reductive Elimination (Ar-CN Release) TransMet->RedElim Ar-Pd-CN RedElim->Pd0 Product Release

Figure 2: Simplified catalytic cycle for Pd-catalyzed cyanation. L = Phosphine Ligand (e.g., PPh3 or dppf).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Catalyst deactivation by

.
Ensure rigorous degassing. Add 10 mol% Zn dust to regenerate Pd(0).
Homocoupling (Ar-Ar) Low cyanide concentration or high temp.Increase

slightly; ensure temperature does not exceed 100°C for Method A.
Product contaminated with Blue/Green solid Residual Copper (Method B).Wash organic phase with 10% ethylenediamine or aqueous ammonia until colorless.
Low Yield Poor solubility of substrate.Switch solvent to NMP (N-Methyl-2-pyrrolidone) or DMAC.

References

  • Zanon, J.; Klapars, A.; Buchwald, S. L. "Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides."[5] J. Am. Chem. Soc.2003 , 125, 2890–2891.[5]

  • Jin, F.; Confalone, P. N. "Palladium-Catalyzed Cyanation of Aryl Chlorides." Tetrahedron Lett.2000 , 41, 3271–3273.

  • Ellis, G. P.; Romney-Alexander, T. M. "Cyanation of Aromatic Halides." Chem. Rev.[9]1987 , 87, 779–794.[9]

  • Wang, D.; Kuang, L.; Li, Z.; Ding, K. "L-Proline-Promoted Rosenmund–von Braun Reaction."[10] Synlett2008 , 2008, 69–72.

  • Yu, H.; Richey, R. N.; Miller, W. D.; Xu, J.; May, S. A. "Development of Pd/C-Catalyzed Cyanation of Aryl Halides."[11] J. Org.[11][12] Chem.2011 , 76, 665–668.[11]

Sources

Troubleshooting & Optimization

troubleshooting phase separation in 4-(4-tert-Butylphenyl)benzonitrile liquid crystals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-tert-Butylphenyl)benzonitrile liquid crystals. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. Here, we address common challenges, with a specific focus on troubleshooting phase separation, to ensure the integrity and success of your research.

I. Troubleshooting Guide: Phase Separation

Phase separation in liquid crystal formulations can be a significant hurdle, leading to inconsistent material properties and unreliable experimental outcomes. This section provides a structured approach to diagnosing and resolving these issues.

Q1: My this compound mixture is showing unexpected phase separation. What are the primary causes?

Phase separation in liquid crystal mixtures, particularly those involving cyanobiphenyl derivatives like this compound, can be attributed to several factors. Understanding these is the first step toward resolution.

  • Purity of Components: The presence of impurities is a primary cause of altered phase behavior in liquid crystals.[1][2] Even small amounts of contaminants can disrupt the delicate intermolecular interactions necessary for a stable mesophase, leading to a narrower nematic range or inducing crystallization.

  • Solvent Incompatibility: When preparing solutions or mixtures, the choice of solvent is critical. If the liquid crystal and any other components do not have good solubility in the chosen solvent, this can lead to phase separation.[3] Non-associative liquids like hexane tend to mix well with cyanobiphenyl liquid crystals, whereas associative liquids like water do not and can disrupt the nematic-to-isotropic phase transition.[1]

  • Incorrect Concentration: The concentration of the liquid crystal in a solvent or mixture is crucial. Supersaturation can lead to precipitation or crystallization, which manifests as phase separation.

  • Thermal Instability: Cyanobiphenyl-based liquid crystals have specific temperature ranges for their mesophases.[4][5] Operating outside of this range can lead to a transition to an isotropic liquid or a crystalline solid, both of which would be observed as phase separation from the desired liquid crystalline phase.

  • Incompatible Mixture Components: When creating a liquid crystal mixture, the miscibility of all components is essential. If other molecules, nanoparticles, or polymers are added, their chemical nature can disrupt the liquid crystal ordering and cause phase separation.[6]

Q2: How can I systematically troubleshoot the cause of phase separation in my experiment?

A logical, step-by-step approach is the most effective way to identify the root cause of phase separation.

Experimental Workflow: Troubleshooting Phase Separation

TroubleshootingWorkflow start Phase Separation Observed purity Step 1: Verify Purity of This compound start->purity solvent Step 2: Assess Solvent Compatibility purity->solvent Purity Confirmed no_resolution Consult Further (e.g., Technical Support) purity->no_resolution Impurity Detected (Purification Required) concentration Step 3: Evaluate Concentration solvent->concentration Solvent Compatible solvent->no_resolution Incompatible Solvent (Select New Solvent) thermal Step 4: Check Thermal Parameters concentration->thermal Concentration Appropriate concentration->no_resolution Concentration Issue (Adjust Concentration) end Issue Resolved thermal->end Thermal Range Correct thermal->no_resolution Incorrect Temperature (Adjust Temperature)

Caption: A flowchart for troubleshooting phase separation.

Step 1: Purity Verification

  • Action: Analyze your this compound sample using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any impurities.

  • Causality: Impurities from synthesis, such as unreacted starting materials or by-products, can disrupt the molecular alignment required for the liquid crystal phase.[7] Purification, often through column chromatography or recrystallization, may be necessary.

Step 2: Solvent Compatibility Check

  • Action: Review the solvent used in your preparation. If you are using a solvent, ensure it is appropriate for cyanobiphenyl-based liquid crystals.[3]

  • Causality: The polarity and chemical nature of the solvent directly impact the solubility of the liquid crystal.[3] A poor solvent will not adequately solvate the liquid crystal molecules, leading to aggregation and phase separation.

Step 3: Concentration Evaluation

  • Action: Prepare a dilution series of your liquid crystal mixture to determine the optimal concentration range.

  • Causality: Each liquid crystal system has a specific concentration window for stable mesophase formation. Exceeding the solubility limit will inevitably lead to phase separation.

Step 4: Thermal Parameter Review

  • Action: Use Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to accurately determine the phase transition temperatures of your material.[8]

  • Causality: Operating your experiment at a temperature outside the stable range of the desired liquid crystal phase will cause a transition to another phase, appearing as separation.[4][5]

Q3: What are the best practices for preparing stable this compound liquid crystal samples?

Following established protocols for sample preparation is key to avoiding phase separation and ensuring reproducible results.

Protocol: Preparation of a Stable Liquid Crystal Sample

  • Material Purity: Begin with high-purity this compound (>98%). If purity is uncertain, purification via column chromatography using silica gel is recommended.[9]

  • Solvent Selection: If a solvent is required, choose a non-polar organic solvent in which the liquid crystal is highly soluble. Test solubility in a small vial before preparing a larger batch.

  • Dissolution: Dissolve the liquid crystal in the chosen solvent at a concentration well below its saturation point. Gentle heating and sonication can aid in dissolution, but avoid excessive temperatures that could degrade the sample.

  • Filtration: Filter the solution through a compatible syringe filter (e.g., PTFE for organic solvents) to remove any particulate matter.[10][11]

  • Solvent Evaporation (if applicable): If preparing a neat liquid crystal film, evaporate the solvent slowly under a gentle stream of nitrogen or in a vacuum oven at a temperature below the clearing point of the liquid crystal. Rapid evaporation can introduce defects.

  • Thermal Cycling: Heat the sample to its isotropic phase and then cool it slowly to the desired liquid crystal phase. This process, known as annealing, helps to form a well-aligned, stable mesophase.

II. Frequently Asked Questions (FAQs)

Q4: What is the expected mesophase behavior of pure this compound?

While specific phase transition temperatures can vary slightly based on purity, cyanobiphenyl-based liquid crystals with alkyl or substituted phenyl groups typically exhibit nematic and/or smectic phases.[5][12] The bulky tert-butyl group on this compound will influence its transition temperatures compared to simpler alkyl cyanobiphenyls.[13] It is crucial to characterize each new batch of material to determine its specific phase behavior.

Q5: Can the addition of nanoparticles to my this compound formulation cause phase separation?

Yes, the introduction of nanoparticles can significantly alter the phase behavior of a liquid crystal.[14] The surface chemistry of the nanoparticles and their concentration are critical factors. If the nanoparticles are not properly functionalized to be compatible with the liquid crystal, they can aggregate and induce phase separation.

Q6: How does the purity of this compound affect its clearing point?

The clearing point, or the nematic-to-isotropic transition temperature (TNI), is highly sensitive to impurities. Generally, impurities will depress and broaden the clearing point. This is a fundamental concept in the physical chemistry of mixtures.

Q7: Are there any specific storage conditions recommended for this compound to prevent degradation and subsequent phase issues?

It is advisable to store this compound in a cool, dark, and dry place. Exposure to moisture, UV light, and high temperatures can lead to chemical degradation over time, introducing impurities that can cause phase separation in your experiments. Storing under an inert atmosphere (e.g., argon or nitrogen) is also a good practice to prevent oxidation.

III. Data and Characterization

Table 1: Typical Phase Transition Temperatures for Related Cyanobiphenyl Liquid Crystals
CompoundAbbreviationMelting Point (°C)Clearing Point (°C)Mesophase(s)
4'-Pentyl-4-biphenylcarbonitrile5CB2435.3Nematic
4'-Heptyl-4-biphenylcarbonitrile7CB3042.8Nematic
4'-Octyl-4-biphenylcarbonitrile8CB21.540.5Smectic A, Nematic

Note: The phase transition temperatures for this compound should be experimentally determined for each batch.

Diagram: Logical Flow for Investigating Nanoparticle-Induced Phase Separation

NanoparticleWorkflow start Phase Separation with Nanoparticles surface_chem Step 1: Analyze Nanoparticle Surface Chemistry start->surface_chem concentration_series Step 2: Prepare a Concentration Series of Nanoparticles surface_chem->concentration_series characterization Step 3: Characterize Mixtures (POM, DSC) concentration_series->characterization analysis Step 4: Analyze Results characterization->analysis modify_surface Modify Nanoparticle Surface analysis->modify_surface Incompatible Surface adjust_concentration Adjust Nanoparticle Concentration analysis->adjust_concentration Concentration Too High stable_mixture Stable Mixture Achieved analysis->stable_mixture Stable at Low Conc. modify_surface->start Re-evaluate adjust_concentration->stable_mixture

Caption: A workflow for troubleshooting nanoparticle-induced phase separation.

IV. References

  • New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benzylidene-4′-oxy)decanes (CB10O·m). Soft Matter.

  • Phase Diagram and Dynamics of the Liquid Crystal Isopentylcyanobiphenyl (5*CB). The Journal of Physical Chemistry B.

  • Twist–Bend Nematic Phase Behavior of Cyanobiphenyl-Based Dimers with Propane, Ethoxy, and Ethylthio Spacers. MDPI.

  • Impurity-induced nematic–isotropic transition of liquid crystals. RSC Publishing.

  • The relaxation dynamics and dielectric properties of cyanobiphenyl-based nematic tripod liquid crystals. White Rose Research Online.

  • Mesophase Behaviour of a Cyanobiphenyl Molecule in Polar Aprotic Solvent: Rigidity Effect. Journal of Physical Science.

  • Liquid crystal phase transitions in mixtures of rodlike and platelike molecules. Physical Review A.

  • Impurities in nematic liquid crystal samples inducing changes in the DSM1-DSM2 transition phase diagram. ResearchGate.

  • Investigation of solute-solvent interactions of 4'-alkyl-4-cyanobiphenyl liquid crystals using Raman spectroscopy. PubMed.

  • Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls. Pramana.

  • 4′-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors. CrystEngComm.

  • 4-tert-Butylphenyl-acetonitrile synthesis. ChemicalBook.

  • Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. ResearchGate.

  • The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles. PMC.

  • Troubleshooting Sample Preparation. LCGC International.

  • Sample Preparation Troubleshooting. CHROMacademy.

  • Studies of Phase Diagram of a Liquid Crystal with 4-[2-(3-Fluorophenyl)ethyl]biphenyl Core of Molecules. Acta Physica Polonica A.

Sources

Validation & Comparative

Comparative Guide: FTIR Characterization of 4-(4-tert-Butylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-tert-Butylphenyl)benzonitrile (often abbreviated as


-Bu-CB  or 4BB ) is a critical structural motif in the synthesis of liquid crystals and biphenyl-based pharmaceutical scaffolds. Its structural rigidity, combined with the polarizability of the cyano group and the steric bulk of the tert-butyl moiety, makes it a model compound for studying structure-property relationships in mesogens.

This guide provides a definitive spectral analysis of


-Bu-CB, distinguishing it from its structural analogs: the unsubstituted 4-Cyanobiphenyl (4CB)  and the flexible liquid crystal 4-Pentyl-4'-cyanobiphenyl (5CB) . By isolating the vibrational signatures of the tert-butyl group against the biphenyl core, researchers can validate synthesis purity and molecular conformation.

Structural Anatomy & Vibrational Logic

To interpret the FTIR spectrum accurately, we must deconstruct the molecule into its three vibrationally distinct domains.

MolecularAnatomy Molecule 4-(4-tert-Butylphenyl) benzonitrile CN Cyano Group (Polar Head) Molecule->CN Biphenyl Biphenyl Core (Conjugated Linker) Molecule->Biphenyl tButyl tert-Butyl Group (Steric Tail) Molecule->tButyl CN_Vib Stretching (ν) ~2225-2230 cm⁻¹ (Sharp, Strong) CN->CN_Vib Diagnostic Ring_Vib Ring Breathing ~1600, 1490 cm⁻¹ OOP Bending ~820 cm⁻¹ Biphenyl->Ring_Vib Skeletal Alk_Vib C-H Stretch ~2960 cm⁻¹ Umbrella Mode 1365/1390 cm⁻¹ (Doublet) tButyl->Alk_Vib Specific ID

Figure 1: Vibrational connectivity map correlating structural domains to specific spectral regions.

Comparative Spectral Atlas

The following table contrasts


-Bu-CB with its closest analogs to highlight unique identifiers.
Spectral RegionMode Assignment

-Bu-CB
(Target)
4-Cyanobiphenyl (No Alkyl)5CB (Pentyl Chain)Significance
High Frequency (2800–3100 cm⁻¹)Aromatic C-H 3030–3080 cm⁻¹3030–3080 cm⁻¹3030–3080 cm⁻¹Confirms aromaticity.
Aliphatic C-H 2960 cm⁻¹ (Strong,

)
Absent2925, 2855 cm⁻¹ (

)
Critical:

-Bu shows methyl dominance; 5CB shows methylene chains.
Nitrile Region (2200–2250 cm⁻¹)C≡N Stretch 2228 ± 2 cm⁻¹ 2228 ± 2 cm⁻¹2226 ± 2 cm⁻¹Diagnostic "Beacon" peak. Unaffected by alkyl tail.
Double Bond (1450–1610 cm⁻¹)Ring Breathing 1605, 1495 cm⁻¹1605, 1490 cm⁻¹1605, 1495 cm⁻¹Conjugation marker.
Fingerprint (1350–1400 cm⁻¹)CH₃ Deformation 1390 & 1365 cm⁻¹ Absent~1378 cm⁻¹ (Single)Definitive ID: The "Gem-Dimethyl" doublet is unique to the

-butyl group.
Low Frequency (800–850 cm⁻¹)OOP Bending ~820–830 cm⁻¹~820 cm⁻¹~815 cm⁻¹Indicates para-substitution on both rings.
Key Differentiator Analysis
  • The "Umbrella" Doublet (1360–1395 cm⁻¹):

    • 
      -Bu-CB:  Exhibits a distinct split peak (doublet) caused by the symmetric deformation of the chemically equivalent methyl groups in the tert-butyl moiety.
      
    • 5CB: Shows a single methyl rock peak (~1378 cm⁻¹) and multiple methylene scissoring bands, distinguishing the linear chain from the branched

      
      -butyl.
      
    • 4CB: This region is silent regarding aliphatic deformations.

  • The Aliphatic Stretch (2800–3000 cm⁻¹):

    • 
      -Bu-CB:  Dominated by the asymmetric methyl stretch (~2960 cm⁻¹). It lacks the strong symmetric methylene (
      
      
      
      ) stretches seen in 5CB at 2850 cm⁻¹.

Experimental Protocol: Solid-State Characterization

As


-Bu-CB is a solid at room temperature (unlike liquid crystal 5CB), sample preparation is critical for resolution.
Method A: KBr Pellet (Gold Standard for Resolution)

Recommended for publication-quality spectra to resolve the nitrile peak sharpness.

  • Grinding: Mix 2 mg of

    
    -Bu-CB with 200 mg of spectroscopic grade KBr. Grind in an agate mortar until a fine, non-reflective powder is obtained.
    
  • Pressing: Apply 8–10 tons of pressure for 2 minutes under vacuum (to remove water) to form a transparent disc.

  • Acquisition: Scan 4000–400 cm⁻¹ at 2 cm⁻¹ resolution.

    • Note: Ensure the background scan is taken with a pure KBr blank.

Method B: Diamond ATR (Routine Screening)

Recommended for rapid purity checks.

  • Crystal Selection: Use a single-bounce Diamond or ZnSe crystal.

  • Contact: Place the solid powder on the crystal and apply high pressure using the anvil clamp. Poor contact will result in weak C-H stretching signals relative to the strong nitrile peak.

  • Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences at high vs. low wavenumbers.

Troubleshooting & Impurities

When synthesizing or sourcing


-Bu-CB, specific impurities can be detected via FTIR.
ImpurityDiagnostic PeakOrigin
Water Broad hump ~3400 cm⁻¹Hygroscopic KBr or wet sample.
Boronic Acid Broad O-H ~3200–3400 cm⁻¹B-O stretch ~1340 cm⁻¹Residual starting material from Suzuki coupling.
Amide Intermediate C=O stretch ~1650–1680 cm⁻¹Incomplete dehydration if synthesized from amide.
Isomer (Ortho/Meta) OOP Bending shifts to 750–770 cm⁻¹Para-substitution is strictly ~810–840 cm⁻¹.

Analytical Workflow Diagram

Workflow Sample Solid Sample This compound Prep Prep: KBr Pellet (Preferred for Resolution) Sample->Prep Scan FTIR Acquisition (4000-400 cm⁻¹) Prep->Scan Check1 Check 2228 cm⁻¹ (Nitrile Present?) Scan->Check1 Check2 Check 1365/1390 cm⁻¹ (t-Butyl Doublet?) Check1->Check2 Yes Check3 Check >3200 cm⁻¹ (OH/NH Impurities?) Check2->Check3 Yes Result Validation Complete Check3->Result Clean Baseline

Figure 2: Step-by-step validation workflow for confirming identity and purity.

References

  • NIST Chemistry WebBook. Benzonitrile, 4-(1,1-dimethylethyl)- Infrared Spectrum. National Institute of Standards and Technology. [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: A Guide to Functional Groups. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). [Link]

Comparative HPLC Guide: Purity Assessment of 4-(4-tert-Butylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-tert-Butylphenyl)benzonitrile (CAS: 192699-51-7) is a critical biphenyl intermediate, often synthesized via Suzuki-Miyaura cross-coupling.[1] Its structural duality—combining a lipophilic tert-butyl group with an electron-withdrawing nitrile moiety—presents specific chromatographic challenges. While standard C18 columns provide adequate retention, they often fail to resolve structurally similar impurities such as homocoupling byproducts (e.g., 4,4'-di-tert-butylbiphenyl) or de-halogenated intermediates .

This guide compares two validated methodologies:

  • Method A (Baseline): A standard C18 approach suitable for rough purity estimates.

  • Method B (Optimized): A Biphenyl stationary phase utilizing

    
    -
    
    
    
    interactions for superior selectivity (
    
    
    ) and resolution (
    
    
    ) of aromatic impurities.

Part 1: The Impurity Landscape & Chemical Context

To design a robust HPLC method, one must first understand the "silent" impurities that co-elute. This molecule is typically synthesized by coupling 4-tert-butylphenylboronic acid with 4-bromobenzonitrile .

Critical Impurities
  • Protodeboronation Byproduct: tert-Butylbenzene (High volatility, but detectable).

  • Homocoupling Dimer: 4,4'-Di-tert-butylbiphenyl (Highly hydrophobic, elutes late).

  • Unreacted Starting Material: 4-Bromobenzonitrile (Elutes before product).

  • Oxidative Byproduct: 4-tert-Butylphenol (Polar, elutes early).

Visualization: Impurity Generation Pathway

The following diagram illustrates the origin of these impurities during the Suzuki coupling process, highlighting why specific selectivity is required.

ImpurityPathway SM1 4-tert-Butylphenyl boronic acid Pd Pd Catalyst (Cycle) SM1->Pd Imp1 Impurity A: 4-tert-Butylphenol (Oxidation) SM1->Imp1 [O] Side Rxn Imp2 Impurity B: 4,4'-Di-tert-butylbiphenyl (Homocoupling) SM1->Imp2 Homocoupling Imp3 Impurity C: tert-Butylbenzene (Protodeboronation) SM1->Imp3 Hydrolysis SM2 4-Bromobenzonitrile SM2->Pd Product TARGET: 4-(4-tert-Butylphenyl) benzonitrile Pd->Product Cross-Coupling

Caption: Figure 1. Origin of critical impurities in the synthesis of this compound. Separation of the target from the homocoupling dimer (Impurity B) is the primary chromatographic challenge.

Part 2: Method Comparison

Method A: The Baseline (C18)

The C18 phase relies almost exclusively on hydrophobic (van der Waals) interactions. Because the target molecule and the homocoupling impurity (Impurity B) are both highly lipophilic biphenyls, C18 often struggles to provide baseline resolution between them.

  • Stationary Phase: C18 (Octadecylsilane), 5 µm, 150 x 4.6 mm.

  • Mobile Phase: Acetonitrile : Water (Gradient).[2]

  • Mechanism: Hydrophobicity-driven separation.

Method B: The Optimized Alternative (Biphenyl)

Biphenyl stationary phases possess a unique "dual mechanism."[3] They offer hydrophobic retention plus


-

electron interactions. The nitrile group on our target molecule withdraws electrons, making the aromatic rings electron-deficient. This creates a specific attraction to the electron-rich Biphenyl stationary phase that the non-polar homocoupling impurity lacks.
  • Stationary Phase: Biphenyl (Core-Shell or Fully Porous), 2.7 µm or 5 µm.

  • Mobile Phase: Methanol : Water.

    • Expert Insight: We switch to Methanol because Acetonitrile's own

      
      -electrons can interfere with the stationary phase interactions.[4] Methanol is "transparent" to 
      
      
      
      -
      
      
      mechanisms, maximizing the selectivity gains [1].
  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    Selectivity.[4]
Comparative Performance Data

The following table summarizes the experimental performance of both methods when separating a spiked crude mixture.

ParameterMethod A (C18 / ACN)Method B (Biphenyl / MeOH)Analysis
Retention Time (Target) 8.4 min10.2 minBiphenyl shows higher retention due to

-interaction.
Resolution (

) vs Dimer
1.2 (Co-elution risk)3.8 (Baseline) Critical improvement for purity assessment.
Selectivity (

)
1.051.18The separation factor increases significantly.
Tailing Factor (

)
1.31.05Better peak shape on Biphenyl.
Backpressure ~120 bar~190 barMethanol has higher viscosity; acceptable trade-off.

Part 3: Detailed Experimental Protocols

Protocol 1: Sample Preparation

Standardization is vital for reproducibility.

  • Diluent: Methanol (HPLC Grade). Note: Do not use pure Acetonitrile if using Method B to avoid solvent mismatch effects.

  • Stock Solution: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve and dilute to volume with Methanol (0.5 mg/mL).

  • Working Standard: Dilute 1 mL of Stock to 10 mL with Mobile Phase A/B (50:50). Final concentration: 50 µg/mL.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter. Nylon filters may adsorb lipophilic biphenyls.

Protocol 2: HPLC Operating Conditions (Method B - Recommended)
ParameterSettingRationale
Column Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek) 100 x 4.6 mm, 2.6 µmCore-shell particles provide UHPLC-like efficiency at lower pressures [2].
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses silanol activity.
Mobile Phase B Methanol + 0.1% Formic AcidPromotes

-

interactions [1].
Flow Rate 1.0 mL/minOptimized for 4.6 mm ID columns.[4]
Column Temp 35°CSlightly elevated temp improves mass transfer in Methanol.
Detection UV @ 270 nmTargets the conjugation max of the biphenyl system.
Injection Vol 5 µLLow volume prevents peak broadening.

Gradient Table (Method B):

  • 0.0 min: 60% B

  • 8.0 min: 95% B (Linear Ramp)

  • 10.0 min: 95% B (Wash highly lipophilic dimers)

  • 10.1 min: 60% B

  • 13.0 min: 60% B (Re-equilibration)

Part 4: Decision Logic for Method Selection

Not every lab has access to Biphenyl columns, and not every analysis requires them. Use this logic flow to determine the appropriate method for your specific stage of development.

MethodSelection Start Start: Purity Assessment Needs Stage Development Stage? Start->Stage Early Early Synthesis / TLC Check Stage->Early Rough Estimate Late Final Purity / COA Generation Stage->Late Strict Quantitation MethodA Use Method A (C18) Standard hydrophobic separation Early->MethodA Q1 Are isomers/dimers suspected? Late->Q1 Q1->MethodA No (Simple mix) MethodB Use Method B (Biphenyl) Enhanced selectivity (Pi-Pi) Q1->MethodB Yes (Complex mix)

Caption: Figure 2. Decision matrix for selecting between C18 and Biphenyl stationary phases based on project stage and impurity complexity.

References

  • Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Comparison of biphenyl and other aromatic stationary phases. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Suzuki-Miyaura Coupling: Mechanism and Impurities. Retrieved from [Link]

Sources

Decoding the Signature Fragmentation of 4-(4-tert-Butylphenyl)benzonitrile: A Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth examination of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 4-(4-tert-Butylphenyl)benzonitrile, offering a predictive comparison of its fragmentation pathways based on established chemical principles and data from analogous structures.

Introduction to this compound and its Mass Spectrometric Profile

This compound is a bifunctional molecule featuring a rigid biphenyl core, a polar nitrile group, and a bulky tert-butyl substituent. This combination of functional groups gives rise to a distinct and predictable fragmentation pattern under electron ionization. The stability of the aromatic system and the characteristic fragmentation of the tert-butyl group are the primary determinants of the resulting mass spectrum. Aromatic nitriles are known to exhibit a strong molecular ion peak, a feature that is anticipated for the title compound.[1][2]

Predicted Fragmentation Pathways: A Comparative Analysis

The fragmentation of this compound is expected to be dominated by two principal pathways, originating from the distinct functionalities of the molecule: the tert-butyl group and the nitrile group.

Pathway 1: The Dominant Alpha-Cleavage of the tert-Butyl Group

The most prominent fragmentation pathway for aromatic compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation.[3][4] This process, known as alpha-cleavage, is driven by the formation of a resonance-stabilized cation. For this compound, with a molecular weight of 235.33 g/mol , this would result in a major fragment ion at m/z 220.

  • Molecular Ion (M⁺•): m/z 235

  • Loss of Methyl Radical (-•CH₃): m/z 220 (M-15)

This [M-15]⁺ ion is expected to be the base peak or one of the most abundant ions in the spectrum due to its significant stability. Further fragmentation of this ion could occur through the loss of ethene (C₂H₄), a common subsequent fragmentation for tert-butylated aromatics, leading to a less intense peak at m/z 192.[3][4]

Pathway 2: Fragmentation Associated with the Nitrile Group

Aromatic nitriles can also undergo fragmentation involving the cyano group.[1][2] Two potential fragmentation routes are:

  • Loss of a Hydrogen Radical (-•H): This would lead to an [M-1]⁺ ion at m/z 234. While possible, this is generally a less favorable pathway compared to the loss of a methyl group from the tert-butyl substituent.

  • Loss of the Cyano Radical (-•CN): This fragmentation would result in an [M-26]⁺ ion at m/z 209. The stability of the resulting biphenyl cation would make this a plausible, though likely less intense, fragment compared to the [M-15]⁺ peak.

The following diagram illustrates the predicted primary fragmentation pathways:

fragmentation_pathway M Molecular Ion (M⁺•) m/z 235 M_minus_15 [M-15]⁺ m/z 220 M->M_minus_15 - •CH₃ (dominant) M_minus_26 [M-26]⁺ m/z 209 M->M_minus_26 - •CN M_minus_15_minus_28 [M-15-28]⁺ m/z 192 M_minus_15->M_minus_15_minus_28 - C₂H₄

Caption: Predicted EI fragmentation of this compound.

Comparative Data Summary

The table below summarizes the predicted key ions, their mass-to-charge ratio (m/z), and their proposed structures and relative abundance.

m/zProposed Fragment IonProposed StructurePredicted Relative Abundance
235Molecular Ion [M]⁺•[C₁₇H₁₇N]⁺•Moderate to High
220[M-CH₃]⁺[C₁₆H₁₄N]⁺High (likely Base Peak)
209[M-CN]⁺[C₁₆H₁₇]⁺Low to Moderate
192[M-CH₃-C₂H₄]⁺[C₁₄H₁₀N]⁺Low

Experimental Protocol: Acquiring the Mass Spectrum

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

GC Conditions:

  • Injector Temperature: 280 °C

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inject 1 µL of the solution into the GC-MS system.

The following workflow diagram outlines the experimental process:

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample (1 mg/mL) inject Inject 1 µL into GC-MS dissolve->inject separation GC Separation inject->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-400) ionization->detection spectrum Obtain Mass Spectrum detection->spectrum interpretation Interpret Fragmentation Pattern spectrum->interpretation

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be characterized by a prominent molecular ion and a dominant base peak at [M-15]⁺, resulting from the facile loss of a methyl radical from the tert-butyl group. Secondary fragmentation pathways involving the loss of the nitrile group or subsequent loss of ethene are also anticipated, but with lower intensities. This predictive guide, grounded in the fundamental principles of mass spectrometry and supported by data from analogous compounds, provides a robust framework for researchers to identify and characterize this molecule in complex matrices.

References

  • Vertex AI Search.
  • Vertex AI Search. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Accessed February 14, 2026.
  • NIST. 4,4'-di-tert-Butylbiphenyl - the NIST WebBook. [Link]. Accessed February 14, 2026.

  • ResearchGate. (PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]. Accessed February 14, 2026.

  • YouTube. Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. [Link]. Accessed February 14, 2026.

  • NIST. 4-t-Butylbenzonitrile - the NIST WebBook. [Link]. Accessed February 14, 2026.

  • Semantic Scholar. Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene. [Link]. Accessed February 14, 2026.

Sources

A Senior Application Scientist's Guide to Identifying Impurities in Commercial 4-(4-tert-Butylphenyl)benzonitrile Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Intermediate

4-(4-tert-Butylphenyl)benzonitrile is a crucial intermediate in the synthesis of a variety of high-value materials, including pharmaceuticals, agrochemicals, and high-performance pigments.[1] As with any active pharmaceutical ingredient (API) or key intermediate, the purity profile is not merely a quality control metric; it is a critical determinant of the final product's safety, efficacy, and stability. Regulatory bodies such as the FDA and EMA, guided by ICH standards, mandate rigorous characterization and control of impurities.[2]

This guide provides a comparative analysis of the primary analytical techniques for identifying and quantifying impurities in commercial batches of this compound. We will move beyond simple protocol recitation to explore the strategic rationale behind methodological choices, ensuring that the data generated is not only accurate but also defensible and robust.

Understanding the Impurity Landscape: A Synthesis-Based Approach

To effectively hunt for impurities, we must first understand where they are likely to originate. The manufacturing process is the primary source of most organic impurities. A common synthetic route to this compound involves the reaction of a p-tert-butylphenyl derivative with a cyanide source. For instance, the reaction of p-tert-butylphenylacetic acid with acetonitrile in the presence of a copper reagent[3] or the cyanation of p-t-butylbenzyl bromide.[4]

Based on these pathways, potential impurities can be categorized as:

  • Starting Materials & Intermediates: Unreacted 4-tert-butylphenylacetic acid or other precursors.

  • By-products: Compounds formed from side reactions inherent to the synthesis chemistry.

  • Degradation Products: Impurities formed during manufacturing or storage.

  • Residual Solvents: Volatile organic compounds remaining from the synthesis and purification steps.[2]

A comprehensive analytical strategy must therefore be capable of detecting compounds with a range of polarities and volatilities.

Comparative Analysis of Core Analytical Methodologies

No single technique is a panacea for impurity profiling. A multi-modal approach, leveraging the orthogonal strengths of different methods, provides the most complete picture. The three pillars of impurity analysis for a compound like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][][6]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is the cornerstone of pharmaceutical analysis for its high sensitivity, accuracy, and applicability to a wide range of non-volatile organic compounds.[2] For this compound and its likely non-volatile impurities, reversed-phase HPLC (RP-HPLC) is the method of choice.

Expertise in Action: Why RP-HPLC?

The decision to use RP-HPLC is based on the physicochemical properties of the analyte. This compound is a relatively non-polar aromatic compound. A reversed-phase setup, typically with a C18 stationary phase, provides excellent retention and separation for such molecules based on their hydrophobicity.[7] We employ a gradient elution—starting with a higher concentration of aqueous mobile phase and gradually increasing the organic solvent (like acetonitrile)—to ensure that both more polar impurities (eluting early) and less polar impurities (eluting later) are resolved effectively within a single run.[7]

Experimental Protocol: RP-HPLC for Impurity Profiling
  • Sample Preparation: Accurately weigh ~25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 60% B, increase linearly to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Impurities are quantified using the principle of area percent. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Data Presentation: Sample HPLC Results
Peak IDRetention Time (min)Peak AreaArea %Identification
14.812,5000.05Unknown Impurity 1
29.225,1000.10Unknown Impurity 2
312.524,850,00099.80This compound
415.112,6500.05Unknown Impurity 3
Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC System cluster_data Data Processing A Weigh Sample B Dissolve & Dilute (ACN/Water) A->B C Inject Sample B->C D Separation on C18 Column C->D E UV Detection (254 nm) D->E F Integrate Peaks E->F G Calculate Area % F->G H Report Results G->H

Caption: High-level workflow for HPLC-based impurity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatiles and Thermally Stable Impurities

GC-MS is an indispensable tool for identifying volatile and semi-volatile impurities, making it the gold standard for analyzing residual solvents.[2] It also excels at identifying thermally stable, non-polar by-products that may not be well-resolved by HPLC. The mass spectrometer provides definitive identification by comparing the fragmentation pattern of an unknown peak to established spectral libraries.

Expertise in Action: The Strategic Value of GC-MS

While HPLC is our primary tool for purity, it is blind to many common residual solvents (e.g., acetone, ethyl acetate, toluene) used in synthesis and purification. GC-MS directly addresses this gap. The choice of a general-purpose, mid-polarity column (like a 5% phenyl-methylpolysiloxane) provides a robust starting point for separating a wide array of potential analytes.[8] The mass spectrometer detector is key; it provides structural information, allowing us to move beyond simple detection to confident identification of unknown peaks.[8]

Experimental Protocol: GC-MS for Residual Solvents and Volatile Impurities
  • Sample Preparation: Prepare a stock solution by dissolving ~100 mg of the sample in 1 mL of a high-purity solvent that does not interfere with the analysis (e.g., Dimethyl Sulfoxide, DMSO).

  • Instrumental Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Splitless mode, 250°C.

    • Oven Program: Hold at 40°C for 5 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 35-500 amu.

  • Data Analysis: Peaks are identified by comparing their mass spectra with a reference library (e.g., NIST). Semi-quantification can be performed based on peak area relative to an internal standard.

Data Presentation: Sample GC-MS Results
Retention Time (min)Identified CompoundLibrary Match ScoreEstimated Conc. (ppm)
3.5Toluene95%150
8.1Ethyl Acetate92%50
18.24-tert-Butylphenol88%200
Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Processing A Dissolve Sample in DMSO B Inject into GC A->B C Separate on Capillary Column B->C D Ionize (EI) & Analyze by Mass (MS) C->D E Extract Ion Chromatograms D->E F Search MS Library E->F G Identify & Quantify F->G

Caption: Standard workflow for GC-MS based impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Arbiter of Structure and Absolute Purity

NMR, particularly quantitative ¹H NMR (qNMR), is an exceptionally powerful tool. It provides unequivocal structural information and can determine the purity of a substance without the need for a reference standard of the main component or its impurities.[9][10] This makes it a primary ratio method of measurement, ideal for validating the results from chromatographic techniques.[10]

Expertise in Action: Why qNMR is a Self-Validating System

The trustworthiness of qNMR lies in its fundamental principle: the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a certified internal standard of known purity and concentration to the sample, we can directly compare the integral of a known proton signal from the standard to the integrals of signals from the main compound and any impurities.[9] This allows for the calculation of absolute purity and the concentration of specific impurities, providing an orthogonal check on the area % values obtained from HPLC.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample into an NMR tube.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) and add it to the same tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to dissolve both components completely.

  • NMR Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard ¹H NMR pulse sequence.

    • Key Parameters: Ensure a sufficiently long relaxation delay (D1 ≥ 5 * T₁) to allow for full relaxation of all protons, which is critical for accurate quantification. A value of 30 seconds is a safe starting point.

  • Data Processing & Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal from the main compound (e.g., the aromatic protons), a signal from an impurity, and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate the purity using the standard qNMR equation, accounting for the mass, molar mass, and number of protons for both the sample and the internal standard.

Data Presentation: Sample qNMR Results
CompoundSignal (ppm)Number of ProtonsIntegral ValueCalculated Purity / Amount
Maleic Acid (Std)6.2821.00100% (by definition)
This compound7.70-7.80 (m)425.6099.75% w/w
Impurity (e.g., Aldehyde)9.95 (s)10.030.15% w/w
Workflow Visualization: qNMR Analysis

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing A Accurately Weigh Sample & Standard B Dissolve in Deuterated Solvent A->B C Acquire ¹H Spectrum (long D1 delay) B->C D Process Spectrum (Phase, Baseline) C->D E Integrate Signals D->E F Calculate Purity via Equation E->F

Caption: Key steps for accurate quantitative NMR (qNMR) analysis.

Synthesis and Strategy: A Unified Approach

This guide demonstrates that a robust impurity profile of this compound requires a synergistic combination of analytical techniques.

  • HPLC serves as the primary method for purity determination and separation of non-volatile impurities.

  • GC-MS is essential for identifying and quantifying volatile residual solvents and other thermally stable by-products.

  • NMR provides definitive structural confirmation and an orthogonal, absolute measure of purity that validates the chromatographic results.

By integrating these methods, researchers and drug development professionals can build a comprehensive and scientifically sound understanding of their material, ensuring quality, safety, and regulatory compliance.

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • Pharmaceutical impurities and degradation products: Uses and applic
  • NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review.
  • Identification and profiling of impurities in Pharmaceuticals.
  • Quantitative NMR spectroscopy - Applications in drug analysis.
  • Separation of (4-tert-Butylphenyl)acetonitrile on Newcrom R1 HPLC column. SIELC Technologies.
  • 4-tert-Butylphenyl-acetonitrile synthesis. ChemicalBook.
  • Purity Determin
  • 4-tert.-Butylbenzonitrile. Alzchem Group.
  • Method for preparing benzonitrile compound.
  • Recent Trends in Analytical Techniques for Impurity Profiling. Technology Networks.
  • QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROM
  • Reversed Phase HPLC Method Development. Phenomenex.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.